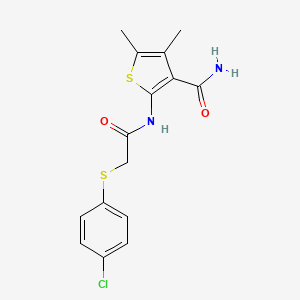

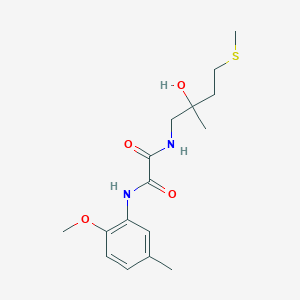

2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an acetamide group, and a thioether linkage. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The acetamide group (-CO-NH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2). The thioether linkage (-S-) is a functional group consisting of a sulfur atom connected to two carbon atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions under certain conditions . The acetamide group could participate in various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of thiophene derivatives, which are structurally related to the compound . For instance, Bhattacharjee et al. (2011) synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its Schiff bases, characterizing them through IR, 1H NMR, and Mass spectral data. This work underscores the methods for synthesizing thiophene derivatives and the importance of their structural elucidation (Bhattacharjee, Saravanan, & Mohan, 2011).

Antimicrobial and Anticancer Activities

Research into thiophene derivatives has also explored their potential antimicrobial and anticancer activities. Talupur, Satheesh, & Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies on thiophene-2-carboxamides, revealing their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, Atta & Abdel‐Latif (2021) investigated the anticancer activity of new thiophene derivatives, finding significant inhibitory activity against various cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Optical Properties and Material Science

The study of thiophene derivatives extends into material science, where their optical properties are of interest. Bogza et al. (2018) synthesized and investigated the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, demonstrating their potential application as invisible ink dyes due to moderate to high fluorescence quantum yields (Bogza et al., 2018).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .

Direcciones Futuras

The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses. For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of other complex molecules .

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S2/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVJDLRDTWOBMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)

![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)

![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)

![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)